molecular formula C11H19NO B2984253 1-cyclopentylpiperidine-4-carbaldehyde CAS No. 753028-96-5

1-cyclopentylpiperidine-4-carbaldehyde

Cat. No.: B2984253
CAS No.: 753028-96-5
M. Wt: 181.279
InChI Key: AQKNDQKLLTZYSX-UHFFFAOYSA-N
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Description

1-Cyclopentylpiperidine-4-carbaldehyde is an organic compound with the molecular formula C11H19NO It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound features a cyclopentyl group attached to the nitrogen atom and an aldehyde functional group at the fourth position of the piperidine ring

Preparation Methods

The synthesis of 1-cyclopentylpiperidine-4-carbaldehyde can be achieved through several routes. One common method involves the reaction of cyclopentylamine with piperidine-4-carboxaldehyde under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux, and the product is purified through distillation or recrystallization .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can also reduce the formation of by-products and improve the overall efficiency of the synthesis .

Chemical Reactions Analysis

1-Cyclopentylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidines .

Scientific Research Applications

1-Cyclopentylpiperidine-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its structural features make it a valuable building block for designing drugs with potential therapeutic effects.

    Organic Synthesis: The compound is used as a starting material for the synthesis of more complex molecules

    Biological Studies: Researchers use this compound to study the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 1-cyclopentylpiperidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular functions. The compound’s ability to cross the blood-brain barrier also makes it a potential candidate for targeting central nervous system disorders .

Comparison with Similar Compounds

1-Cyclopentylpiperidine-4-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a cyclopentyl group and an aldehyde functional group, which provides distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-cyclopentylpiperidine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c13-9-10-5-7-12(8-6-10)11-3-1-2-4-11/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKNDQKLLTZYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753028-96-5
Record name 1-cyclopentylpiperidine-4-carbaldehyde
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